molecular formula C10H8FNO2 B3030048 Methyl 7-Fluoroindole-3-carboxylate CAS No. 858515-78-3

Methyl 7-Fluoroindole-3-carboxylate

Cat. No.: B3030048
CAS No.: 858515-78-3
M. Wt: 193.17
InChI Key: CQNZFBRVWUXGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Fluoroindole-3-carboxylate: is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

Methyl 7-Fluoroindole-3-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, contributing to its potential for various biochemical reactions

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole is involved in the bioconversion of tryptophan , suggesting that this compound may also be involved in tryptophan metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Fluoroindole-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroindole, which can be obtained through various methods, including the halogenation of indole.

    Carboxylation: The 7-fluoroindole undergoes carboxylation at the 3rd position using carbon dioxide or other carboxylating agents under specific conditions.

    Esterification: The resulting 7-fluoroindole-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 7-Fluoroindole-3-carboxylate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Biology: In biological research, the compound is studied for its interactions with biological targets, including enzymes and receptors. Its fluorinated structure may enhance binding affinity and selectivity.

Medicine: The compound’s potential therapeutic applications are explored in drug discovery and development. Its derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, Methyl 7-Fluoroindole-3-carboxylate is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    Methyl 7-Chloroindole-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 7-Bromoindole-3-carboxylate: Contains a bromine atom at the 7th position.

    Methyl 7-Iodoindole-3-carboxylate: Features an iodine atom at the 7th position.

Uniqueness: Methyl 7-Fluoroindole-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 7-fluoro-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNZFBRVWUXGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281147
Record name Methyl 7-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858515-78-3
Record name Methyl 7-fluoro-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858515-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-Fluoroindole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-Fluoroindole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 7-Fluoroindole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-Fluoroindole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-Fluoroindole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-Fluoroindole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.